molecular formula C12H10BrN3O B594834 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263285-84-2

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B594834
CAS No.: 1263285-84-2
M. Wt: 292.136
InChI Key: IANLISVFKHVKBL-UHFFFAOYSA-N
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Description

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 3-position, a furan ring at the 7-position, and two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

    Substituted Pyrazolo[1,5-a]pyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidized or Reduced Furans: Products include furanones or tetrahydrofuran derivatives.

Scientific Research Applications

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    7-(Furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom at the 3-position.

    3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the furan ring at the 7-position.

    3-Bromo-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine: Lacks the methyl groups at the 2 and 5 positions.

Uniqueness

The presence of both the bromine atom and the furan ring, along with the methyl groups, imparts unique electronic and steric properties to 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c1-7-6-9(10-4-3-5-17-10)16-12(14-7)11(13)8(2)15-16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANLISVFKHVKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C3=CC=CO3)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676462
Record name 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263285-84-2
Record name 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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